5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Lead optimization ADME profiling

Medicinal chemistry programs often face a gap between highly polar and overly lipophilic oxadiazole building blocks, leading to suboptimal lead properties. This compound directly addresses that need with a quantified, balanced profile. • Optimal Lipophilicity: LogP of ~1.08 bridges the gap between methoxyethyl (LogP 0.23) and butoxyethyl analogs, aligning with oral drug candidate parameters. • Higher Saturation: Fsp3 of 0.625 provides a 25% higher sp³ carbon fraction than the methoxyethyl analog, supporting 3D library design and reducing attrition risk. • Synthetic Efficiency: The free carboxylic acid eliminates an ester hydrolysis step, reducing ring-degradation risk and purification burden for amide coupling.

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
Cat. No. B13630339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCCCOCCC1=NC(=NO1)C(=O)O
InChIInChI=1S/C8H12N2O4/c1-2-4-13-5-3-6-9-7(8(11)12)10-14-6/h2-5H2,1H3,(H,11,12)
InChIKeyPNMVGRIYVLFQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Properties and Comparator Landscape


5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1343153-98-9, MW 200.19, C₈H₁₂N₂O₄) is a 3,5-disubstituted 1,2,4-oxadiazole building block featuring a free carboxylic acid at the 3-position and a 2-propoxyethyl ether chain at the 5-position . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester, amide, and carboxylic acid functionalities in medicinal chemistry [1]. Its closest commercially available structural analogs include 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1341690-88-7, MW 172.14), ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1343736-94-6), and the unsubstituted parent 1,2,4-oxadiazole-3-carboxylic acid (CAS 856787-15-0). From a regioisomeric standpoint, 1,3,4-oxadiazole counterparts represent a broader comparator class with systematically different physicochemical profiles [2]. The quantitative evidence presented below addresses the central procurement question: why select this specific 5-(2-propoxyethyl) derivative over a close analog.

3,5-disubstituted 1,2,4-oxadiazole building block with free carboxylic acid and 2-propoxyethyl chain
Recognized bioisostere of ester, amide, and carboxylic acid in medicinal chemistry
Closest analogs include shorter-chain alkoxyethyl derivatives and regioisomeric 1,3,4-oxadiazole comparators

Why In-Class Analogs Are Not Interchangeable


Substituting 5-(2-propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid with a shorter-chain alkoxyethyl analog (e.g., methoxyethyl) or a regioisomeric 1,3,4-oxadiazole is not a neutral decision. The 2-propoxyethyl chain imparts a quantifiably distinct lipophilicity (LogP ≈ 1.08) compared to the methoxyethyl analog (LogP ≈ 0.23), a difference of approximately 0.84 log units that can meaningfully alter permeability, solubility, and metabolic stability in a lead series . The 1,2,4-oxadiazole regioisomer itself differs systematically from 1,3,4-oxadiazoles by approximately 1 log D unit in lipophilicity, with consequential shifts in hERG inhibition, aqueous solubility, and metabolic stability [1]. Furthermore, the free carboxylic acid at the 3-position provides a hydrogen bond donor absent in the corresponding ethyl ester, enabling distinct conjugation chemistry and salt-formation strategies. Substitution at the 5-position also modulates the well-documented decarboxylation lability of 1,2,4-oxadiazole-3-carboxylic acids [2]. These are not marginal differences; they represent quantitatively defined property shifts that directly impact downstream synthetic utility, assay performance, and lead optimization trajectories.

Alkoxyethyl chain length
Shorter methoxyethyl chain may shift lipophilicity by approximately 0.84 LogP units, potentially altering permeability and solubility profiles in a lead series.
Oxadiazole regioisomerism
1,3,4-Oxadiazole isomers systematically differ in LogD (~1 unit lower), hERG inhibition, and metabolic stability—profoundly impacting property profiles.
Carboxylic acid vs. ester
Ethyl ester analogs lack the hydrogen bond donor needed for direct amide conjugation and require an additional deprotection step, introducing synthetic complexity.

Quantified Differentiation Against Closest Analogs


Lipophilicity: Propoxyethyl vs. Methoxyethyl Substituent

5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits a computed LogP of 1.076, compared to 0.233 for the direct methoxyethyl analog (5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid, CAS 1341690-88-7). Both values are derived from the same vendor datasheets (Fluorochem product codes F704371 and F704369 respectively), ensuring methodological consistency . The ΔLogP of +0.843 represents a substantial increase in lipophilicity that places the propoxyethyl derivative closer to the optimal LogD range (1–3) often targeted for oral bioavailability while the methoxyethyl analog falls below this window.

Lipophilicity Shift
Head-to-head
ΔLogP +0.84
May support higher permeability without excessive lipophilicity risks.
Computed LogP; consistent vendor methodology.
Lipophilicity Lead optimization ADME profiling

Fraction sp³ Saturation and Developability

The target compound carries an Fsp3 value of 0.625 versus 0.500 for the 5-(2-methoxyethyl) analog, as reported in Fluorochem datasheets . This 25% higher sp³ carbon fraction is consequential: Lovering et al. demonstrated that Fsp3 correlates positively with clinical success, with the average Fsp3 rising from 0.36 for discovery compounds to 0.47 for marketed drugs [1]. The propoxyethyl derivative's Fsp3 of 0.625 exceeds both benchmarks, while the methoxyethyl analog's 0.500 falls closer to the marketed-drug average. The additional methylene group in the propoxy chain is the sole source of this difference.

sp³ Fraction
Head-to-head
Fsp3 0.625
Reported higher saturation may correlate with improved solubility and reduced promiscuity.
25% relative increase vs. methoxyethyl analog (0.500); marketed drug avg 0.47.
Fsp3 Drug-likeness Clinical developability

Regioisomeric Lipophilicity: 1,2,4- vs. 1,3,4-Oxadiazole

A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently exhibit approximately 1 log D unit lower lipophilicity than their 1,2,4-oxadiazole counterparts, accompanied by superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility [1]. Since 5-(2-propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid belongs to the 1,2,4-oxadiazole regioisomeric class, it is predicted to have a LogD approximately 1 unit higher than a hypothetical 1,3,4-oxadiazole analog bearing the same substituents. This regioisomeric choice is therefore not neutral: the 1,2,4-oxadiazole scaffold systematically favors higher membrane permeability at the expense of solubility and metabolic stability relative to the 1,3,4-isomer.

Regioisomer LogD Shift
Class-level
1,2,4-Oxadiazole
LogD ~1 higher
1,3,4-Oxadiazole
systematically lower
Regioisomer choice may influence lipophilicity and off-target liability profile.
AstraZeneca matched-pair dataset; exact compound LogD not measured.
Oxadiazole regioisomerism LogD comparison ADME property tuning

Hydrogen Bond Donor Capacity: Free Acid vs. Ester

5-(2-Propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid possesses 5 hydrogen bond acceptors and 1 hydrogen bond donor (the carboxylic acid –OH), as reported in the Fluorochem datasheet . In contrast, the corresponding ethyl ester analog (ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate, CAS 1343736-94-6) has only 4 hydrogen bond acceptors and zero hydrogen bond donors . The presence of a hydrogen bond donor on the target compound enables direct amide coupling, salt formation for solubility enhancement, and participation in target-binding hydrogen bond networks that are inaccessible to the ester prodrug form. Conversely, the ester analog requires an additional hydrolysis step—with attendant yield loss and purification burden—to generate the free acid.

H-Bond Donor Capacity
Head-to-head
5 acceptors, 1 donor
4 acceptors, 0 donors
Free acid enables direct conjugation; avoids ester hydrolysis step.
Supports amide coupling and salt formation strategies.
Hydrogen bonding Conjugation chemistry Solubility

Application Scenarios for Procurement and Research


Lead Optimization with Intermediate Lipophilicity

When a medicinal chemistry program demands a 5-substituted 1,2,4-oxadiazole-3-carboxylic acid building block with a computed LogP in the 1.0–1.5 range—bridging the gap between excessively polar methoxyethyl (LogP 0.23) and potentially overly lipophilic butoxyethyl or aryl derivatives—5-(2-propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid (LogP 1.076) is the quantitatively best-fit commercially available option . This LogP window aligns with the recommended range for balancing passive permeability and aqueous solubility in oral drug candidates, reducing the need for subsequent property optimization cycles.

High sp³ Character for Developability-Driven Selection

In discovery programs employing Fsp3-guided library design to escape 'flatland' attrition risks, 5-(2-propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid (Fsp3 = 0.625) offers a 25% higher sp³ carbon fraction than the methoxyethyl analog (Fsp3 = 0.500) and substantially exceeds the marketed-drug benchmark of 0.47 [1]. This makes it the preferred 5-alkoxyethyl oxadiazole building block when saturating a scaffold is a deliberate design objective, as higher Fsp3 correlates with improved solubility, reduced promiscuity, and elevated clinical success rates.

Direct Amide Conjugation Without Ester Deprotection

The free carboxylic acid functionality of the target compound eliminates the need for ester hydrolysis prior to amide bond formation, in contrast to ethyl ester analogs such as ethyl 5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylate . This saves one synthetic step, avoids base- or acid-mediated degradation of the oxadiazole ring (which is susceptible to ring-opening under harsh conditions), and reduces purification burden. Procurement of the pre-formed acid is therefore operationally and economically advantageous for library synthesis and SAR exploration where the carboxylic acid is the intended coupling partner.

1,2,4-Oxadiazole Scaffold for Permeability-Driven Profiling

When a project requires the systematically higher lipophilicity and membrane permeability characteristic of 1,2,4-oxadiazoles over 1,3,4-oxadiazoles (ΔLogD ≈ +1.0) , 5-(2-propoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid provides a functionalized entry point into this regioisomeric space. The 2-propoxyethyl chain at the 5-position offers a modular synthetic handle for further diversification while preserving the intrinsic 1,2,4-oxadiazole property profile. This scenario is particularly relevant for CNS programs where higher LogD is often required for blood-brain barrier penetration, or for intracellular targets demanding enhanced membrane transit.

Application
Selection Property
Validation Focus
Intermediate lipophilicity lead optimization
Computed LogP profile
Permeability and solubility balance
High sp³ character for developability
Fraction sp³ (Fsp3)
Developability benchmark review
Direct amide conjugation
Free carboxylic acid
Synthetic efficiency and ring stability
1,2,4-Oxadiazole scaffold profiling
1,2,4-Oxadiazole regioisomer
Permeability and off-target liability review
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